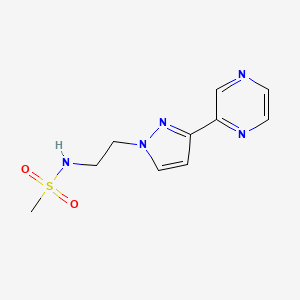

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

"N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide" is a small-molecule compound featuring a pyrazine-pyrazole heterocyclic core linked to a methanesulfonamide group via an ethyl chain. The methanesulfonamide moiety enhances solubility and hydrogen-bonding capacity, which may influence pharmacological properties.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-18(16,17)13-5-7-15-6-2-9(14-15)10-8-11-3-4-12-10/h2-4,6,8,13H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCMARUNLUHEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds such as substituted n-(pyrazin-2-yl)benzenesulfonamides have been found to target matrix metalloproteinase-8. This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes.

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, a compound featuring a pyrazole and pyrazinyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the structure, synthesis, and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a methanesulfonamide group attached to a pyrazole ring, which is further substituted with a pyrazinyl group. The molecular formula is with a molecular weight of approximately 240.30 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic pathway often includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.

- Substitution Reactions : Introducing the pyrazinyl group through nucleophilic substitution.

- Final Modification : Attaching the methanesulfonamide moiety via sulfonamidation reactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. A study focusing on pyrazolo[3,4-b]pyridines revealed that derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, one compound demonstrated an IC50 value of 0.36 µM against CDK2, showcasing its potential as an anticancer agent .

Inhibition of Glycine Transporters

Another area of interest is the inhibition of glycine transporters (GlyT). Compounds structurally related to this compound have shown promise as GlyT inhibitors, which could be beneficial in treating conditions like schizophrenia and chronic pain .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on CDK Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit CDK activity in various cancer cell lines, revealing promising results for further development .

- GlyT Inhibition Study : Research into GlyT inhibitors demonstrated that specific modifications in the pyrazole structure could enhance inhibitory potency, suggesting that similar modifications could be applied to this compound to improve its efficacy .

Data Table: Biological Activity Summary

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanisms often involve the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against bacterial infections. Pyrazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives, including this compound. The mechanism often involves the inhibition of pro-inflammatory cytokines, potentially through the NF-kB pathway.

Case Studies

-

Antitumor Screening :

In a study assessing various pyrazole derivatives, this compound was found to exhibit moderate to strong antitumor activity against cervical cancer cell lines. Further investigations into its mechanism revealed interactions with key signaling pathways involved in cell proliferation. -

Antimicrobial Screening :

A comprehensive screening of pyrazole derivatives demonstrated that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibited notable antibacterial activity against common pathogens, indicating its potential as a lead compound in drug development for treating bacterial infections.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Systems

The compound is structurally comparable to three classes of derivatives (Table 1):

Pyrrolopyrazine derivatives (e.g., ): Replaces the pyrazine-pyrazole system with a fused pyrrolopyrazine ring.

Pyrazolylpyridazines (e.g., ): Features pyridazine (a six-membered ring with two adjacent nitrogen atoms) instead of pyrazine.

Multi-substituted pyrazole-acetamides (e.g., ): Incorporates fluorinated substituents and extended hydrophobic groups.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Heterocyclic Core :

- The pyrazine-pyrazole system in the target compound offers dual aromaticity with distinct nitrogen positioning, enabling π-π stacking and hydrogen bonding. In contrast, pyrrolopyrazine () introduces a fused ring system, reducing conformational flexibility .

- Pyridazine () has adjacent nitrogen atoms, increasing electron deficiency, which may enhance kinase-binding affinity (e.g., glycogen synthase kinase 3 inhibition) .

- Substituent Effects: Methanesulfonamide (target compound and ) enhances solubility and hydrogen-bond donor/acceptor capacity compared to 2-methylphenyl () or fluorinated groups (). Fluorinated substituents () improve metabolic stability and membrane permeability but may reduce aqueous solubility .

Crystal Packing :

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify proton environments (e.g., pyrazine protons at δ ~8.6 ppm, sulfonamide protons at δ ~3.1 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected ~320 g/mol) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include bond angles (e.g., C-S-N ~107°) and torsional angles in the ethyl linker .

What strategies are effective in analyzing the structure-activity relationships (SAR) of pyrazine-pyrazole sulfonamide derivatives?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Introduce substituents (e.g., trifluoromethyl) to pyrazine to enhance hydrophobic interactions with target proteins .

- Linker Modifications : Vary the ethyl chain length or rigidity to assess effects on binding affinity (e.g., cyclopropyl substitution reduces conformational flexibility) .

- Sulfonamide Bioisosteres : Replace methanesulfonamide with carboxamide or phosphonamide to evaluate solubility and metabolic stability .

How should researchers approach contradictory data in biological activity assays for this compound?

Advanced Research Focus

Contradictions often arise from:

- Assay Conditions : pH-dependent solubility (e.g., poor solubility in aqueous buffers at pH <6) may skew IC₅₀ values. Use DMSO co-solvents ≤0.1% .

- Enzyme Isoforms : Differential inhibition of CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) requires isoform-specific assays .

- Data Normalization : Include positive controls (e.g., known sulfonamide inhibitors) to calibrate activity metrics across labs .

What computational methods are suitable for predicting the binding modes of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., hydrogen bonding between sulfonamide and Arg residues) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions in the pyrazine ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

What are the challenges in purifying this compound, and how can they be addressed?

Q. Basic Research Focus

- Byproduct Formation : Remove unreacted sulfonyl chloride via aqueous washes (NaHCO₃) .

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → 7:3 to 1:1) to separate polar impurities .

- Crystallization : Recrystallize from ethanol/water (9:1) to obtain high-purity crystals (>98% HPLC) .

How can researchers design derivatives to improve pharmacokinetic properties while retaining bioactivity?

Q. Advanced Research Focus

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the ethyl linker to reduce LogP (target ~2.5) .

- Metabolic Stability : Replace labile protons (e.g., pyrazole C-H) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate for enhanced oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.